6-Quinoxalinamine, 5-bromo-N-(1H-imidazol-2-yl)-, or UK-14,304, is a synthetic compound widely employed in scientific research as a selective agonist for α2-adrenoceptors [, , , , , , , , , , ]. α2-adrenoceptors are a subtype of adrenergic receptors found in various tissues, playing crucial roles in regulating physiological processes such as blood pressure, pain perception, and neurotransmitter release. UK-14,304's high affinity and selectivity for these receptors make it a valuable tool for studying their function and potential therapeutic implications in various disease models.
A novel synthesis method for Brimonidine and its derivatives, including UK-14,304, is described in []. This method involves the condensation of 5-bromo-6-aminoquinaxaline and N-acetyl ethylene urea in the presence of phosphorous oxychloride at 55-60°C. This reaction yields 5-bromo-N-(1-acetyl-4,5-dihydro-imidazole-2-yl)-6-quinoxalanamine (acetyl brimonidine), which upon hydrolysis with methanolic sodium hydroxide produces UK-14,304. Further reaction with tartaric acid in methanol yields Brimonidine tartrate.
While this specific analysis does not focus on detailed molecular structure analysis of UK-14,304, information regarding its structural features and interactions with the α2A-adrenergic receptor can be found in []. This study investigates the binding modes of various phenethylamine ligands, including UK-14,304, within the receptor binding site using automated docking methods. The research highlights the importance of specific amino acid residues in transmembrane helices 3, 5, 6, and 7 for ligand binding and receptor activation.
UK-14,304 has proven invaluable in understanding α2-adrenoceptor involvement in cardiovascular regulation [, , , , ]. Studies utilizing UK-14,304 have demonstrated its ability to induce vasoconstriction in certain vascular beds while causing vasodilation in others, highlighting the complex interplay of α2-adrenoceptor subtypes and their tissue-specific distribution.
Vasoconstriction: In mouse tail arteries and human dermal veins, UK-14,304 elicits vasoconstriction by activating α2-adrenoceptors, demonstrating its efficacy in these vascular beds [].
Vasodilation: Conversely, in mouse aorta, UK-14,304 promotes vasodilation by acting on endothelial α2A-adrenoceptors, leading to nitric oxide release and subsequent smooth muscle relaxation []. This finding emphasizes the diverse roles of α2-adrenoceptors depending on their location and signaling pathways involved.
Hypertension: Research using spontaneously hypertensive rats (SHRs) revealed that UK-14,304 potentiates renal vasoconstriction induced by angiotensin II and vasopressin []. This effect, mediated by α2-adrenoceptor activation and subsequent enhancement of Gi protein signaling, provides insights into the complex mechanisms contributing to hypertension.
In neuroscience, UK-14,304 has been instrumental in dissecting the role of α2-adrenoceptors in neurotransmission and neuronal excitability [, , , , ]. Studies have shown that UK-14,304:
Inhibits Neurotransmitter Release: UK-14,304 effectively reduces glutamate release from primary afferent neurons in the spinal cord, contributing to its analgesic effects [].
Modulates Epileptiform Activity: Research using rat hippocampal slices revealed that UK-14,304 inhibits epileptiform activity, primarily by activating alpha(2A)ARs on pyramidal cells, suggesting its potential as an antiepileptic agent [].
Influences Noradrenaline Release: Investigations into the dynamics of α2-autoreceptor desensitization utilized UK-14,304 to demonstrate rapid desensitization of these receptors in sympathetic neurons, highlighting the dynamic nature of neuronal adaptation [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: